277302-47-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

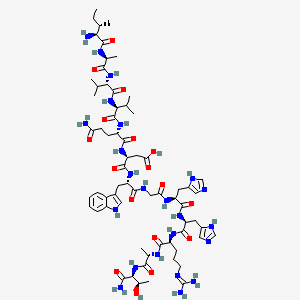

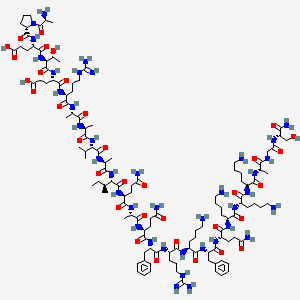

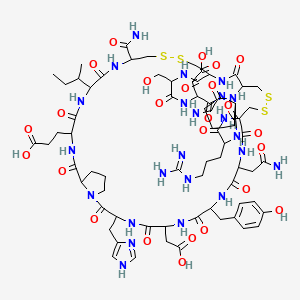

The compound with CAS number 277302-47-3 is known as TIP 39, or Tuberoinfundibular Neuropeptide . It is a neuropeptide and parathyroid hormone 2 receptor (PTH2R) agonist . The molecular formula of this compound is C202H325N61O54S .

Molecular Structure Analysis

The molecular weight of TIP 39 is 4504.17 . The IUPAC name of this compound is quite complex due to its large size, indicating a complex molecular structure .Physical And Chemical Properties Analysis

TIP 39 is a solid compound that is soluble in water . It should be stored in a cool and dry place, at 2-8°C for short term (days to weeks) or at -20°C for long term (months to years) .Scientific Research Applications

Translational Research and Drug Development

- Drug development involves translating potential therapies from preclinical studies to human trials, known as “First-in-Human” studies (Novack, 2013).

- Animal models are essential for validating the efficacy and safety of new drugs, although there are challenges in ensuring these models accurately predict human responses (Novack, 2013).

Drug-Target Interactions and Side Effects

- Systems pharmacology studies aim to understand drug side effects and adverse events by examining drugs in the context of cellular networks, which can lead to safer medications with fewer side effects (Berger & Iyengar, 2011).

- Identifying drug-side effect associations can be enhanced using computational approaches, leading to more effective and less toxic therapeutic agents (Ding, Tang, & Guo, 2019).

Clinical Trials and Safety

- The ethical conduct of clinical trials, including the full and accurate reporting of adverse events, is crucial for the development of knowledge on the safety and efficacy of drugs (Shamoo & Katzel, 2008).

- The impact of FDA drug risk communications on medication utilization and health behaviors highlights the complexity of using risk communication to improve prescription drug use quality and safety (Dusetzina et al., 2012).

Mechanism of Action

Future Directions

TIP 39 was found to be a potent and selective agonist of the PTH2 receptor, which regulates pituitary hormone secretion and spinal cord regions involved in pain perception . This suggests that it could be a useful tool for investigating the functions of the PTH2 receptor both inside and outside the nervous system .

properties

CAS RN |

277302-47-3 |

|---|---|

Molecular Formula |

C₂₀₂H₃₂₅N₆₁O₅₄S |

Molecular Weight |

4504.20 |

sequence |

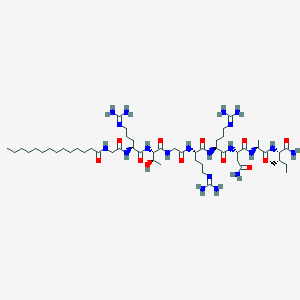

One Letter Code: SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)